molecular formula C11H15FO2 B1415570 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol CAS No. 1850961-53-3

2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol

Cat. No.: B1415570
CAS No.: 1850961-53-3
M. Wt: 198.23 g/mol
InChI Key: ZCVWJBLDLWXIJK-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C11H15FO2 and its molecular weight is 198.23 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol is a chemical compound notable for its unique structural features, including a fluoro-substituted aromatic ring and an alcohol functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and interactions with various biological systems.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H15FO2\text{C}_{12}\text{H}_{15}\text{F}\text{O}_2

This compound features a 4-fluoro-2-methylphenoxy moiety attached to a tertiary alcohol derived from 2-methylpropan-1-ol . The presence of the fluorine atom enhances its chemical properties, making it a valuable intermediate in organic synthesis and potentially increasing its lipophilicity, which may facilitate better cellular uptake and bioactivity.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the context of enzyme interactions and receptor binding. Its structural similarities to other fluorinated compounds suggest that it may possess enhanced potency in various pharmacological assays.

  • NADPH Oxidase Inhibition : Analogous compounds like F-apocynin , which contains a similar fluorinated structure, have demonstrated increased inhibition of NADPH oxidase activity. This suggests that this compound could also exhibit similar inhibitory effects, potentially useful in treating inflammatory conditions .
  • Anti-inflammatory Properties : The compound's ability to inhibit tumor necrosis factor-alpha (TNFα) release has been noted in related studies. This mechanism is crucial for developing therapies aimed at inflammatory diseases .
  • Cell Membrane Permeability : The increased lipophilicity attributed to the fluorine substitution may enhance the compound's ability to penetrate cell membranes, thereby increasing its efficacy as a therapeutic agent .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-Fluoro-2-methylphenolFluorinated phenolic structureIntermediate in various chemical syntheses
4-Chloro-2-methylphenolChlorinated analogDifferent biological activity profiles
F-apocyninMethoxy-substituted catecholPotent inhibitor of NADPH oxidase

These comparisons highlight the unique aspects of this compound, particularly its potential enhanced stability and biological activity due to fluorination.

Case Studies and Research Findings

Several studies have explored the pharmacokinetic profiles and biological activities of fluorinated compounds similar to this compound:

  • Study on Fluorinated Phenols : Research indicates that fluorinated phenols exhibit increased potency as inhibitors of reactive oxygen species (ROS) production. This suggests that compounds like this compound could be effective in reducing oxidative stress-related damage in cells .
  • In Vivo Studies : Experimental models have shown that similar compounds can significantly reduce inflammation markers and improve outcomes in diseases characterized by oxidative stress and inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Properties

IUPAC Name

2-(4-fluoro-2-methylphenoxy)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8-6-9(12)4-5-10(8)14-11(2,3)7-13/h4-6,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVWJBLDLWXIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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